molecular formula C8H12O2S B14645519 Ethyl 2-ethanethioylbut-2-enoate CAS No. 56288-78-9

Ethyl 2-ethanethioylbut-2-enoate

Katalognummer: B14645519
CAS-Nummer: 56288-78-9
Molekulargewicht: 172.25 g/mol
InChI-Schlüssel: IFWWTBJQNNHZEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-ethanethioylbut-2-enoate is an organic compound with a unique structure that includes both ester and thioester functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-ethanethioylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl but-2-enoate with ethanethioyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the thioester linkage.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as esterification, thioesterification, and purification through distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-ethanethioylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Substituted esters or thioesters.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-ethanethioylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of ethyl 2-ethanethioylbut-2-enoate involves its interaction with various molecular targets. The ester and thioester groups can participate in nucleophilic acyl substitution reactions, making the compound a versatile intermediate in organic synthesis. The thioester group, in particular, can form stable adducts with nucleophiles, which is useful in biochemical applications.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-ethanethioylbut-2-enoate can be compared with other similar compounds, such as:

    Ethyl 2-butenoate: Lacks the thioester group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl 3-oxobutanoate: Contains a keto group instead of a thioester, leading to different reactivity and applications.

    Ethyl acetoacetate: Similar in structure but with a different functional group arrangement, affecting its chemical behavior and uses.

This compound stands out due to its unique combination of ester and thioester groups, which confer distinct reactivity and versatility in various chemical and biochemical applications.

Eigenschaften

CAS-Nummer

56288-78-9

Molekularformel

C8H12O2S

Molekulargewicht

172.25 g/mol

IUPAC-Name

ethyl 2-ethanethioylbut-2-enoate

InChI

InChI=1S/C8H12O2S/c1-4-7(6(3)11)8(9)10-5-2/h4H,5H2,1-3H3

InChI-Schlüssel

IFWWTBJQNNHZEF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=CC)C(=S)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.